molecular formula C22H36N2O6 B3090532 2-{[(6-{[(2-Carboxycyclohexyl)carbonyl]amino}hexyl)amino]carbonyl}cyclohexanecarboxylic acid CAS No. 1212126-96-9

2-{[(6-{[(2-Carboxycyclohexyl)carbonyl]amino}hexyl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B3090532
CAS No.: 1212126-96-9
M. Wt: 424.5 g/mol
InChI Key: LCZDXNPZDNPEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(6-{[(2-Carboxycyclohexyl)carbonyl]amino}hexyl)amino]carbonyl}cyclohexanecarboxylic acid is a bicyclic carboxylic acid derivative characterized by two cyclohexanecarboxylic acid moieties connected via a hexyl linker containing amide and carbamoyl functional groups. Its structure features:

  • Two cyclohexane rings, each substituted with a carboxylic acid group at the 2-position.
  • A hexyl chain bridging the rings, functionalized with a carbamoyl group (NH-CO) and an amide linkage (CO-NH).
  • Hydrophobic and hydrogen-bonding motifs, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both lipophilic and polar interactions .

Properties

IUPAC Name

2-[6-[(2-carboxycyclohexanecarbonyl)amino]hexylcarbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O6/c25-19(15-9-3-5-11-17(15)21(27)28)23-13-7-1-2-8-14-24-20(26)16-10-4-6-12-18(16)22(29)30/h15-18H,1-14H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZDXNPZDNPEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NCCCCCCNC(=O)C2CCCCC2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(6-{[(2-Carboxycyclohexyl)carbonyl]amino}hexyl)amino]carbonyl}cyclohexanecarboxylic acid is a complex organic molecule with significant potential in biological applications. Its structure, characterized by multiple functional groups, suggests a variety of possible interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H36N2O6
  • Molecular Weight : 424.53 g/mol
  • CAS Number : 1212126-96-9
  • Predicted Boiling Point : 761.1 ± 60.0 °C
  • Density : 1.195 ± 0.06 g/cm³
  • pKa : 4.28 ± 0.28

These properties indicate that the compound is likely to be soluble in polar solvents and may exhibit acidic characteristics due to the presence of carboxylic acid groups.

The biological activity of the compound can be attributed to its structural components, particularly the amino and carboxylic acid groups, which are known to participate in various biochemical interactions. Research indicates potential mechanisms including:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other carboxylic acids that modulate enzyme activity.
  • Receptor Binding : The structural similarity to known ligands suggests potential interactions with various receptors, influencing signaling pathways related to metabolism and cell growth.

Therapeutic Applications

Research on related compounds has suggested several therapeutic applications:

  • Metabolic Disorders : The compound's ability to influence metabolic pathways makes it a candidate for treating metabolic diseases.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, indicating potential use in developing new antibiotics.

Study 1: Enzymatic Pathways

A study identified several enzymes involved in the degradation of related compounds, indicating that the compound may participate in similar metabolic pathways. The research highlighted a modified pathway for anaerobic degradation involving acyl-CoA thioesters derived from carboxylic acids . This suggests that the compound could be utilized in bioremediation or as a metabolic probe.

Study 2: Pharmacological Potential

Another study focused on novel compounds with structural similarities, demonstrating their effectiveness in treating metabolic disorders through modulation of key enzymes . This reinforces the hypothesis that our compound may exhibit similar pharmacological properties.

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibitor of metabolic enzymes
Receptor InteractionPossible binding to metabolic receptors
Antimicrobial EffectsSimilar compounds show efficacy against bacteria

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of cyclohexanecarboxylic acid derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Weight Key Properties/Applications Reference
2-{[(6-{[(2-Carboxycyclohexyl)carbonyl]amino}hexyl)amino]carbonyl}cyclohexanecarboxylic acid Hexyl linker with dual amide/carbamoyl groups; two 2-carboxycyclohexyl units ~450–470* High hydrophobicity; potential enzyme inhibition via dual carboxylate interactions
2-{[4-(Isobutyrylamino)phenyl]carbamoyl}cyclohexanecarboxylic acid Phenyl ring with isobutyryl group; single cyclohexanecarboxylic acid 334.35 Enhanced π-π stacking; used in small-molecule drug screening
2-{[3-(2-Methoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid Methoxyethoxy-substituted aniline; single cyclohexanecarboxylic acid 319.35 Improved solubility in polar solvents; applied in polymer chemistry
2-{[(2,6-Dimethylphenyl)amino]carbonyl}-cyclohexanecarboxylic Acid 2,6-Dimethylphenyl group; single cyclohexanecarboxylic acid 275.34 High steric bulk; used as a reference standard in chromatography
2-({[4-(3,4-Dimethylphenyl)thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid Thienyl group with 3,4-dimethylphenyl; ethoxycarbonyl substituent 429.53 Electron-deficient aromatic system; explored in photodynamic therapy
4-Fluoromethyl-1-[4-methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino]-cyclohexanecarboxylic acid Fluoromethyl and benzoylamino groups; complex aromatic substitution ~450–470* EDG2 receptor inhibition; studied for cardiovascular diseases

*Estimated based on structural analogs.

Key Observations

Structural Flexibility vs. Rigidity :

  • The target compound’s hexyl linker provides conformational flexibility compared to rigid aromatic systems (e.g., phenyl or thienyl derivatives) . This may enhance binding to flexible enzyme pockets but reduce target specificity.
  • Cyclohexane vs. Benzene Rings : Cyclohexane’s chair conformation offers distinct steric and electronic profiles compared to planar aromatic rings, affecting solubility and protein interactions .

Functional Group Impact: Dual Carboxylic Acids: The two carboxyl groups enable strong ionic interactions with basic residues (e.g., lysine/arginine in enzymes), a feature absent in mono-carboxylated analogs .

Applications: Pharmaceutical Potential: Derivatives with fluoromethyl or thienyl groups (e.g., Example 59 in ) show promise in receptor antagonism, while the target compound’s dual carboxylates may suit metalloenzyme inhibition (e.g., angiotensin-converting enzyme). Material Science: Methoxyethoxy-substituted analogs exhibit improved solubility, making them viable for functionalized polymers .

Q & A

Basic: What are the standard synthetic routes for this compound, and what challenges are associated with its purification?

Answer:
The synthesis of this compound likely involves amide coupling reactions between cyclohexanecarboxylic acid derivatives and hexylamine intermediates. Key steps include:

  • Activation of carboxylic acids using reagents like carbodiimides (e.g., DCC or EDC) to form reactive intermediates (e.g., active esters or acyl ureas) .
  • Stepwise coupling of the hexylamine spacer and cyclohexane moieties to ensure regioselectivity, with careful protection/deprotection of carboxyl groups to avoid side reactions.
  • Purification challenges arise due to the compound’s polarity and structural complexity. Techniques like reverse-phase HPLC or size-exclusion chromatography are recommended, as traditional recrystallization may fail due to poor solubility in common solvents .

Advanced: How can researchers address low conversion yields in electrochemical synthesis of similar cyclohexanecarboxylic acid derivatives?

Answer:
Low yields during electrolysis (e.g., anodic oxidation of carboxylic acids) are often due to competing side reactions (e.g., decarboxylation) or poor electrode compatibility. Strategies include:

  • Optimizing solvent systems : Using aprotic solvents (e.g., acetonitrile) to stabilize reactive intermediates .
  • Modifying electrode materials : Transition metal oxides (e.g., Pt or IrO₂) can enhance electron transfer efficiency .
  • Temperature control : Lower temperatures may reduce decomposition of sensitive intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies amide protons (~6–8 ppm) and cyclohexane ring protons (1–2 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (170–180 ppm) and cyclohexane carbons .
  • IR Spectroscopy : Detects carboxyl (1700 cm⁻¹) and amide (1650 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

Advanced: How do steric effects influence the reactivity of amide linkages in peptide coupling reactions?

Answer:
The cyclohexyl groups introduce steric hindrance, slowing nucleophilic attack during amide bond formation. Mitigation strategies:

  • Coupling Reagents : Use HATU or PyBOP, which generate highly reactive intermediates to overcome steric barriers .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility and stabilize transition states .
  • Temperature Increase : Elevated temperatures (40–60°C) enhance reaction kinetics but risk racemization .

Data Contradiction: How to reconcile discrepancies in solubility profiles of cyclohexanecarboxylic acid derivatives?

Answer:
Reported solubility variations may stem from:

  • pH-Dependent Ionization : Carboxyl groups deprotonate at high pH, increasing aqueous solubility .
  • Polymorphism : Different crystal forms (e.g., amorphous vs. crystalline) alter dissolution rates .
  • Measurement Techniques : Standardize methods (e.g., shake-flask vs. HPLC) to ensure consistency .

Methodological: What strategies enhance aqueous solubility for biological assays?

Answer:

  • Salt Formation : Sodium or potassium salts of the carboxylate improve solubility .
  • Co-Solvents : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability .
  • Prodrug Design : Esterify carboxyl groups to increase lipophilicity, then hydrolyze in vivo .

Advanced: What role does the hexyl spacer play in the compound’s function as a bifunctional linker?

Answer:
The hexyl chain :

  • Flexibility : Allows spatial separation of functional groups (e.g., cyclohexane rings), enabling interactions with distinct binding pockets .
  • Hydrophobicity : Enhances membrane permeability but may reduce solubility; balance with polar groups (e.g., amides) .
  • Conformational Restriction : Longer chains reduce steric clash in multi-target applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-{[(6-{[(2-Carboxycyclohexyl)carbonyl]amino}hexyl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-{[(6-{[(2-Carboxycyclohexyl)carbonyl]amino}hexyl)amino]carbonyl}cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.